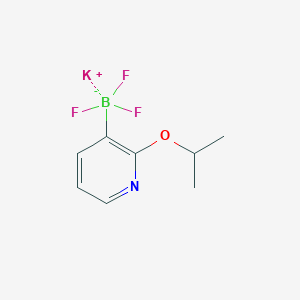

Potassium 2-isopropoxypyridine-3-trifluoroborate

Description

Properties

IUPAC Name |

potassium;trifluoro-(2-propan-2-yloxypyridin-3-yl)boranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BF3NO.K/c1-6(2)14-8-7(9(10,11)12)4-3-5-13-8;/h3-6H,1-2H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLJRJEDZQUYCDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(N=CC=C1)OC(C)C)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BF3KNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Potassium 2-isopropoxypyridine-3-trifluoroborate chemical properties

[1][2]

Part 1: Executive Summary & Chemical Identity[1][2]

Potassium 2-isopropoxypyridine-3-trifluoroborate is a specialized organoboron reagent belonging to the class of Molander salts.[1][2] It serves as a robust, air-stable surrogate for 2-isopropoxypyridine-3-boronic acid in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura).[1][2]

For medicinal chemists, this compound is a strategic building block. The 2-isopropoxypyridine moiety acts as a versatile pharmacophore, offering a specific steric profile (via the isopropyl group) and hydrogen bond acceptor modulation (via the pyridine nitrogen).[1][2] Unlike its boronic acid counterpart, which is prone to rapid protodeboronation and dehydration (boroxine formation), the trifluoroborate salt remains stable under ambient conditions, ensuring consistent stoichiometry and reproducibility in high-throughput library synthesis.[1][2]

Chemical Specifications

| Property | Detail |

| IUPAC Name | Potassium trifluoro(2-isopropoxypyridin-3-yl)borate |

| Structure | Pyridine ring, 2-isopropoxy substituted, 3-trifluoroborate substituted |

| Formula | C₈H₁₀BF₃KNO |

| Molecular Weight | 243.07 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in MeOH, Acetone, DMF; Insoluble in Et₂O, CH₂Cl₂ |

| Stability | Air and moisture stable; indefinite shelf life at RT |

| Precursor CAS | 1150114-42-3 (Boronic Acid); 848243-25-4 (Pinacol Ester) |

Part 2: Synthesis & Preparation[1][2][5][8][9]

While commercially available (e.g., BLD Pharm BD00809566), in-house preparation is often required for scale-up or cost efficiency.[1][2] The synthesis typically proceeds via the conversion of the corresponding boronic acid or pinacol ester using potassium bifluoride (

Mechanistic Pathway (DOT Visualization)[1][2]

Figure 1: Synthetic pathway for the conversion of boronic esters to trifluoroborate salts.

Detailed Protocol: Conversion from Pinacol Ester

Objective: Synthesize 10 g of this compound.

Reagents:

-

2-Isopropoxypyridine-3-boronic acid pinacol ester (1.0 equiv)[1][2]

-

Potassium Hydrogen Fluoride (

) (4.5 equiv)[1][2]

Step-by-Step Procedure:

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the pinacol ester (10.0 mmol) in Methanol (30 mL). Ensure complete dissolution.

-

Reagent Preparation: Separately, dissolve

(45.0 mmol, 3.51 g) in Distilled Water (10 mL). Note: -

Addition: Add the aqueous

solution dropwise to the stirring methanol solution over 5 minutes. The reaction is slightly exothermic.[1] -

Reaction: Stir the resulting suspension vigorously at room temperature for 2–3 hours. A thick white precipitate (the product) will form.[1]

-

Concentration: Remove approximately 75% of the solvent (mostly MeOH) under reduced pressure (Rotavap) at 40°C. This forces further precipitation.[1][2]

-

Filtration: Filter the solid under vacuum using a Buchner funnel.

-

Washing (Critical):

-

Drying: Dry the white solid in a vacuum oven at 40°C for 12 hours.

Validation:

Part 3: Reactivity Profile & Suzuki-Miyaura Coupling[1][2]

The primary utility of this salt is in Suzuki-Miyaura cross-coupling.[1][2] The 2-alkoxypyridine motif is notoriously difficult to couple using boronic acids due to protodeboronation .[1][2]

The Protodeboronation Challenge

2-Substituted pyridine boronic acids are unstable.[1][2] The basic nitrogen facilitates rapid C-B bond cleavage via a mechanism involving protonation or chelation, replacing the boron group with a hydrogen atom.[1]

-

Result: Low yields, high byproduct formation (2-isopropoxypyridine).[1][2]

-

Solution: The trifluoroborate group (

) is tetracoordinate and saturated, preventing the empty p-orbital interactions that trigger decomposition.[1][2] It acts as a "slow-release reservoir" of the active boronic acid species under basic hydrolysis conditions.[1][2]

Standard Coupling Protocol (Molander Conditions)

This protocol is optimized for coupling with aryl bromides or chlorides.[1]

Reagents:

Workflow:

-

Setup: Charge a reaction vial with the trifluoroborate salt, aryl halide, base, and catalyst.

-

Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent: Add the degassed solvent mixture via syringe.[1]

-

Reaction: Heat to 80–100°C for 4–12 hours.

-

Note: Reaction progress can be monitored by LCMS.[1] The trifluoroborate itself is not UV active in the same region as the product, but the consumption of the aryl halide is a clear indicator.

-

-

Workup: Dilute with Ethyl Acetate, wash with water/brine, dry over

, and concentrate.

Optimization Matrix

If yields are low, consult this matrix to adjust parameters:

| Variable | Recommendation | Rationale |

| Solvent | Switch to n-BuOH / Water (1:1) | Higher solubility of the salt; promotes hydrolysis to active species. |

| Base | Milder buffering can reduce protodeboronation of the released acid. | |

| Catalyst | RuPhos Pd G3 | Superior for sterically hindered or electron-rich heteroaryl couplings.[1][2] |

| Temp | Reduce to 60°C | If protodeboronation is observed (byproduct mass = M-Boron+H).[1][2] |

Part 4: Mechanistic Visualization

Understanding the "Slow Release" mechanism is vital for troubleshooting. The trifluoroborate is not the active transmetalating species; it must first hydrolyze.[1]

Figure 2: The "Slow Release" mechanism. The equilibrium between the stable trifluoroborate and the active boronic acid prevents the accumulation of unstable species.

Part 5: Safety & Handling

-

HF Generation: While stable, contact with strong acids can release trace Hydrogen Fluoride (HF).[1] Always work in a fume hood.[1][2]

-

Storage: Store at room temperature in a sealed container. Unlike boronic acids, refrigeration is not strictly necessary but recommended for long-term (>1 year) storage to prevent slow hydrolysis by atmospheric moisture.[1][2]

References

-

Molander, G. A., & Ellis, N. (2007).[1] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link[1][2]

-

Molander, G. A., & Canturk, B. (2009).[1][4] Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of Organic Chemistry. Link[1][2]

-

Deng, X., et al. (2011).[1] Palladium-Catalyzed Cross-Coupling of Potassium Heteroaryltrifluoroborates with Aryl Chlorides. Organic Letters. Link[1][2]

Sources

- 1. 1144573-61-4|Potassium trifluoro(6-methoxypyridin-3-yl)borate|BLD Pharm [bldpharm.com]

- 2. 1144573-61-4|Potassium trifluoro(6-methoxypyridin-3-yl)borate|BLD Pharm [bldpharm.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Scope of the Suzuki-Miyaura cross-coupling reactions of potassium heteroaryltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis and Synthetic Utility of Potassium 2-Isopropoxypyridine-3-Trifluoroborate

Executive Summary

Potassium 2-isopropoxypyridine-3-trifluoroborate represents a critical advancement in heteroaryl cross-coupling reagents. Historically, 2-pyridyl boron species are plagued by rapid protodeboronation, rendering the corresponding boronic acids unstable and difficult to store. This trifluoroborate salt (a "Molander Salt") stabilizes the C–B bond via a tetracoordinate boron center, effectively masking the Lewis acidity until activation. This guide details the structural dynamics, synthesis, and application of this reagent in drug discovery, specifically for installing the 2-isopropoxypyridine pharmacophore—a common motif in kinase inhibitors and GPCR modulators.

Structural Dynamics & Electronic Properties

The Stability Paradox

The primary value of this reagent lies in its ability to solve the "2-pyridyl problem." In standard boronic acids, the nitrogen lone pair at the 2-position facilitates rapid C–B bond cleavage (protodeboronation).

-

Tetracoordinate Stabilization: In the trifluoroborate form, the boron atom is

hybridized. This saturation removes the vacant -

Steric Influence of the Isopropoxy Group: The 2-isopropoxy (

) substituent provides essential steric bulk. While electronically donating (via resonance), its physical volume shields the 3-position, further stabilizing the salt against premature hydrolysis during storage.

Crystallographic Characteristics

Based on X-ray diffraction studies of analogous potassium heteroaryltrifluoroborates, the salt adopts a distinct ionic lattice structure.

| Feature | Characteristic Value (Approx.) | Structural Significance |

| B–F Bond Length | 1.38 – 1.42 Å | Indicates strong covalent bonding, typical of |

| C–B Bond Length | 1.59 – 1.61 Å | Slightly longer than |

| Coordination | K...F interactions | The potassium cation typically coordinates to 6–8 fluorine atoms from neighboring anions, forming a rigid 3D lattice. |

| Geometry | Tetrahedral (Boron) | Deviation from ideal 109.5° is minimal, confirming the integrity of the salt. |

Synthesis Protocol

The synthesis follows a robust two-step sequence: (1) Formation of the boronate ester, followed by (2) Conversion to the trifluoroborate salt.[1][2]

Reagents & Stoichiometry

-

Precursor: 3-Bromo-2-isopropoxypyridine

-

Borylation Agent: Bis(pinacolato)diboron (

) or Triisopropyl borate ( -

Salt Formation: Potassium Hydrogen Fluoride (

)[1][3]

Step-by-Step Methodology

Step A: Lithium-Halogen Exchange (Low Temp Route)

Use this route for high regio-fidelity.

-

Setup: Flame-dry a 3-neck flask; flush with Argon.

-

Solvation: Dissolve 3-bromo-2-isopropoxypyridine (1.0 equiv) in anhydrous THF (0.2 M). Cool to -78 °C .

-

Lithiation: Add

-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 20 min. Critical: Maintain temp < -70 °C to prevent scrambling. -

Borylation: Add Triisopropyl borate (1.5 equiv) dropwise. Stir for 1 hr at -78 °C, then warm to RT.

-

Quench: Quench with saturated

. Extract with EtOAc, dry over

Step B: Conversion to Trifluoroborate Salt[1][2][4]

-

Solvation: Dissolve the crude boronate in MeOH (3 mL/mmol).

-

Salt Formation: Add saturated aqueous

(3.5 equiv) dropwise at 0 °C.-

Note:

is corrosive to glass; use plasticware or add slowly to minimize etching.

-

-

Precipitation: Stir vigorously for 2 hours. The mixture will thicken as the salt precipitates.

-

Isolation: Remove MeOH under reduced pressure. The remaining solid is the product + inorganic salts.

-

Purification: Extract the solid with hot Acetone (the product is soluble; inorganic salts are not). Filter while hot.

-

Crystallization: Concentrate the acetone filtrate and add

to precipitate pure this compound.

Synthesis Workflow Diagram

Figure 1: Synthetic pathway utilizing Lithium-Halogen exchange followed by fluorination.[1]

Spectroscopic Characterization (QC Criteria)

To ensure reagent integrity, the following NMR signatures must be verified. The absence of characteristic boronic acid peaks indicates successful salt formation.

| Nucleus | Chemical Shift ( | Multiplicity | Interpretation |

| -130 to -145 ppm | Broad Singlet/Multiplet | Diagnostic for | |

| 1.0 – 5.0 ppm | Singlet | Distinct from boronic acids (~30 ppm). Confirms tetracoordinate state. | |

| 1.3 ppm (d, 6H) | Doublet | Isopropyl methyl groups ( | |

| 5.3 ppm (sept, 1H) | Septet | Isopropyl methine proton ( | |

| 7.0 – 8.2 ppm | Multiplets | Pyridine ring protons (pattern depends on substitution). |

Reactivity Profile: Suzuki-Miyaura Coupling

The "Slow Release" Mechanism

Unlike boronic acids, trifluoroborates are not directly transmetalated. They must first undergo hydrolysis to release the active boronic acid species in situ. This "slow release" is advantageous for unstable 2-pyridyl species, as it keeps the concentration of the labile free boronic acid low, minimizing decomposition pathways.

Optimized Coupling Conditions

-

Catalyst:

or -

Base:

or -

Solvent: Toluene/

(3:1) or -

Temperature: 80 – 100 °C.

Mechanistic Pathway Diagram

Figure 2: Activation mechanism showing the requisite hydrolysis step for trifluoroborate participation in cross-coupling.

References

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[1] Accounts of Chemical Research.

-

Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates.[4][5] The Journal of Organic Chemistry.

-

Darses, S., & Genêt, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Chemistry. Chemical Reviews.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

-

Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society.[1][2][6]

Sources

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]

Technical Guide: Solubility & Handling of Potassium Pyridine Trifluoroborates

This guide provides an in-depth technical analysis of the solubility profiles, purification strategies, and mechanistic implications of potassium pyridine trifluoroborates in organic synthesis.

Executive Summary

Potassium pyridine trifluoroborates (and heteroaryl trifluoroborates in general) have emerged as superior alternatives to boronic acids due to their indefinite stability, resistance to protodeboronation, and ease of handling. However, their utility is strictly governed by their unique solubility profile. Unlike neutral boronic esters, these are ionic salts (

This guide details the operational solubility of these reagents, providing researchers with the logic required to select solvents for reaction , purification , and analysis .

The Physicochemical Core: Ionicity vs. Lipophilicity

The fundamental challenge in working with potassium pyridine trifluoroborates is the "Solubility Mismatch."

-

The Reagent: Highly polar, ionic solid (High Lattice Energy).

-

The Coupling Partner: Often a lipophilic aryl halide (Low Polarity).

-

The Catalyst: Typically a neutral Pd(0)/Pd(II) complex (Lipophilic ligands).

Understanding the solubility is not just about dissolving the compound; it is about engineering a phase-transfer system where the reagents can meet.

Solubility Profile by Solvent Class

The following table summarizes the operational solubility of typical potassium pyridine trifluoroborates (e.g., Potassium 3-pyridyltrifluoroborate).

| Solvent Class | Specific Solvent | Solubility Status | Operational Use Case |

| Polar Aprotic | Acetonitrile (MeCN) | High | Primary solvent for purification (extracts product, leaves inorganic salts behind). |

| Acetone | High | Excellent for dissolution; often used to precipitate product by adding ether. | |

| DMSO / DMF | Very High | Used for NMR analysis or reactions requiring high temperatures. Hard to remove. | |

| Protic | Water | High | Reaction co-solvent; required for hydrolysis to the active boronic acid species. |

| Methanol / Ethanol | Moderate-High | Good for recrystallization; heating often required. | |

| Non-Polar | Diethyl Ether / THF | Insoluble | Anti-solvent used to precipitate the trifluoroborate salt from acetone/MeCN. |

| DCM / Chloroform | Insoluble | Ineffective for reaction or extraction (unless phase transfer agents are used). | |

| Hexanes / Toluene | Insoluble | Ineffective. |

Critical Insight: The insolubility of these salts in diethyl ether and hexanes is the key to their purification. By dissolving the crude mixture in Acetone or Acetonitrile and filtering, you remove inorganic salts (KF, KHF₂). Adding ether to the filtrate then crashes out the pure trifluoroborate.

Mechanistic Implications: The "Slow Release" Reservoir

Solubility dictates the reaction kinetics. In Suzuki-Miyaura coupling, the trifluoroborate is not the active species. It must first hydrolyze to the boronic acid.

This hydrolysis is an equilibrium process that occurs in the aqueous phase.

-

If solubility is too low: The concentration of

in the aqueous phase is insufficient to drive hydrolysis. -

If solubility is too high (in organic phase): The salt may not partition effectively into the water to hydrolyze, or the hydrolysis might be too fast, leading to protodeboronation (especially for 2-pyridyl derivatives).

Visualization: The Solubility-Reactivity Cycle

The following diagram illustrates how solubility bridges the gap between the stable storage form and the active catalytic cycle.

Figure 1: The "Slow Release" Mechanism. Solubility in the aqueous/organic mixture controls the supply of the active boronic acid to the palladium cycle.

Experimental Protocols: Purification via Solubility Differentiation

The most robust method for purifying potassium pyridine trifluoroborates relies on their specific solubility window: Soluble in Acetone/MeCN, Insoluble in Ether.

Protocol: The "Acetone Extraction" Method

This protocol effectively removes inorganic salts (KF, KHF₂, KCl) which are byproducts of the synthesis but are insoluble in acetone.

-

Crude Isolation: Evaporate the reaction mixture (usually MeOH/Water) to complete dryness. You will have a mixture of Product + Inorganic Salts.

-

Selective Dissolution:

-

Add Acetone (or Acetonitrile ) to the solid residue.

-

Note: Use approx. 10-20 mL per gram of product.

-

Sonicate or stir vigorously for 15 minutes. The organic trifluoroborate will dissolve; the inorganic fluorides/chlorides will remain as a white suspension.

-

-

Filtration:

-

Filter the suspension through a sintered glass funnel or a Celite pad.

-

Crucial: Wash the filter cake with fresh acetone to recover all product.

-

-

Precipitation (The "Crash Out"):

-

Concentrate the acetone filtrate to a minimum volume (until it becomes viscous/cloudy).

-

Slowly add Diethyl Ether (or Pentane) while stirring.

-

The potassium pyridine trifluoroborate will precipitate as a fluffy white solid.

-

-

Collection: Filter the pure solid and dry under high vacuum.

Visualization: Purification Workflow

Figure 2: Purification workflow exploiting the differential solubility of organic vs. inorganic borates.

Troubleshooting & Optimization

Challenge: The "Oiling Out" Phenomenon

Sometimes, upon adding ether, the product separates as a sticky oil rather than a solid.

-

Cause: Trace water or methanol remaining in the acetone solution. The product is extremely soluble in water/MeOH, preventing crystallization.

-

Solution:

-

Re-dissolve the oil in pure Acetone.

-

Add anhydrous

to dry the solution. Filter. -

Re-attempt precipitation with Ether.

-

Alternative: Triturate the oil with hexanes under sonication to induce nucleation.

-

Challenge: Low Solubility in Reaction Media

For highly crystalline or rigid pyridine derivatives (e.g., fused ring systems), solubility in standard Isopropanol/Water mixtures may be poor.

-

Solution: Switch to n-Butanol/Water or THF/Water .

-

Advanced: Use a Phase Transfer Catalyst (PTC) such as TBAB (Tetrabutylammonium bromide) . The

cation exchanges with

References

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.[1] Link

-

Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

-

Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates.[2][3] The Journal of Organic Chemistry.[2] Link

Sources

Technical Guide: Stability & Application of 2-Alkoxypyridine Organotrifluoroborates

The Stability of 2-Alkoxypyridine Organotrifluoroborates is a critical subject in medicinal chemistry, specifically addressing the "2-pyridyl problem"—the notorious instability of 2-pyridyl boron species during cross-coupling.

This guide details the mechanistic basis for this instability, how the 2-alkoxy substituent and trifluoroborate salt form mitigate it, and provides validated protocols for their synthesis and use.

Executive Summary: The "2-Pyridyl Problem" Solved

Researchers utilizing Suzuki-Miyaura cross-coupling frequently encounter failure when employing 2-pyridyl boronic acids. These species are inherently unstable, undergoing rapid protodeboronation (hydrolysis of the C–B bond) under the basic, aqueous conditions required for coupling.

2-Alkoxypyridine organotrifluoroborates represent a dual-layered solution to this challenge:

-

Trifluoroborate Salt Form (

): Saturation of the boron atom prevents the formation of the vacant p-orbital required for Lewis-base attack, rendering the species air- and moisture-stable. -

2-Alkoxy Substituent Effect: The alkoxy group at the 2-position significantly lowers the basicity of the pyridine nitrogen (

~3.3 vs. 5.2 for pyridine), suppressing the formation of the zwitterionic intermediate that triggers decomposition.

This guide provides the evidence, mechanism, and protocols to successfully utilize these reagents.

Mechanistic Analysis of Stability

The Decomposition Pathway (Protodeboronation)

The instability of 2-pyridyl boronates is not random; it is a specific, mechanism-driven event. In neutral or basic media, the pyridine nitrogen acts as an internal base.

-

Step 1: The basic nitrogen accepts a proton (from water or solvent).

-

Step 2: This creates a zwitterionic intermediate where the C–B bond is weakened.

-

Step 3: Ips-protonation or hydrolysis cleaves the C–B bond, releasing the pyridine and boric acid.

The Stabilizing Effect of the Alkoxy Group

The 2-alkoxy group (e.g., -OMe, -OEt) exerts a critical inductive electron-withdrawing effect (-I) on the ring nitrogen, despite its resonance donating capability.

-

Basicity Reduction: 2-Methoxypyridine is significantly less basic than pyridine. By reducing the basicity of the nitrogen, the equilibrium concentration of the destabilizing zwitterion is drastically lowered.

-

Steric Shielding: In 6-alkoxy-2-pyridyl isomers, the substituent provides steric bulk that hinders the approach of electrophiles (protons) to the nitrogen.

Figure 1: Kinetic competition between decomposition and coupling. The trifluoroborate form ensures the "Unstable" species is released slowly, favoring the Coupling pathway over the Zwitterion decomposition pathway.

Experimental Protocols

Synthesis of Potassium (2-Methoxypyridin-3-yl)trifluoroborate

Rationale: Direct conversion from boronic esters is preferred to avoid handling the unstable boronic acid intermediate.

Reagents:

-

2-Methoxypyridine-3-boronic acid pinacol ester (1.0 equiv)

-

Potassium Hydrogen Fluoride (

) (4.5 equiv) -

Solvent: Methanol / Water (3:1)

Step-by-Step Protocol:

-

Dissolution: Dissolve 1.0 mmol of the pinacol ester in 3 mL of Methanol.

-

Salt Addition: Prepare a saturated solution of

(4.5 mmol) in 1 mL of water. Add this dropwise to the stirring boronate solution.-

Note: The reaction is exothermic; ensure cooling if scaling up >10 mmol.

-

-

Reaction: Stir the resulting suspension vigorously at room temperature for 2 hours. The mixture will thicken as the product precipitates.

-

Concentration: Remove the methanol under reduced pressure (Rotovap at 40°C). Do not evaporate to complete dryness; leave a wet paste.

-

Azeotropic Drying: Add 10 mL of Acetone and re-evaporate. Repeat this step twice. This removes residual water and pinacol.

-

Extraction: Suspend the dry solid in hot Acetone (boiling). Filter the hot mixture to remove insoluble inorganic salts (KF/KHF2).

-

Precipitation: Concentrate the acetone filtrate to ~20% volume and add diethyl ether to precipitate the pure trifluoroborate salt.

-

Filtration: Collect the white solid by filtration and dry under high vacuum.

Yield Expectation: >85% Storage: Indefinitely stable at room temperature in a desiccator.

Stability Testing Protocol

To validate the stability of a new batch before critical coupling reactions:

-

Solvent: Dissolve 10 mg of the trifluoroborate in 0.6 mL of

:Acetone- -

Standard: Add an internal standard (e.g., 1,3,5-trimethoxybenzene).

-

Analysis: Monitor by

NMR.-

Signal: Look for the characteristic quartet at ~ -130 to -150 ppm.

-

Decomposition: Appearance of a singlet (free fluoride) or shift changes indicates hydrolysis.

-

Criterion: >95% integrity after 24 hours implies sufficient stability for cross-coupling.

-

Optimized Cross-Coupling Conditions

The "Slow Release" strategy is the key to success. We rely on the equilibrium hydrolysis of the trifluoroborate to release minute amounts of the boronic acid, which reacts immediately with the catalyst before it can decompose.

Standard Conditions (Suzuki-Miyaura):

| Component | Recommendation | Function |

| Catalyst | XPhos facilitates rapid oxidative addition and transmetallation. | |

| Base | Activates the boronic acid; buffers the solution. | |

| Solvent | Toluene / Water (10:1) | The biphasic system regulates the hydrolysis rate of the trifluoroborate. |

| Temperature | 80°C - 100°C | Required to drive the hydrolysis equilibrium. |

| Time | 4 - 16 Hours | Monitor by LCMS. |

Critical Control Point: Do not use pure water or pure organic solvent. The water/organic ratio (typically 1:4 to 1:10) controls the concentration of the active boronic acid species.

Comparative Stability Data

| Compound Class | Suitability for Coupling | ||

| 2-Pyridyl Boronic Acid | < 1 hour | < 5 minutes | Poor (Rapid Protodeboronation) |

| 2-Alkoxypyridin-3-yl Boronic Acid | ~ 6 hours | ~ 30 minutes | Moderate (Requires fast catalyst) |

| 2-Alkoxypyridin-3-yl Trifluoroborate | Indefinite (Solid) | > 24 hours (Solution) | Excellent (Slow release) |

| 6-Alkoxypyridin-2-yl Trifluoroborate | Indefinite (Solid) | > 12 hours (Solution) | Excellent (Solves 2-pyridyl instability) |

Note: Data derived from hydrolysis rates observed in standard aqueous/organic mixtures.

References

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.[1][2][3][4] Current Opinion in Drug Discovery & Development. Link

-

Knochel, P., et al. (2011).[5][6] Synthesis, Functionalization and Polymerization of Heterocycles Using Frustrated Lewis Pairs, Boron, Magnesium and Zinc Reagents.[5] Ludwig-Maximilians-Universität München.[5][6] Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

-

Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Cross-Coupling of Heteroaryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society.[7][8] Link

-

Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.[7][8] Link

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. theses.lib.polyu.edu.hk [theses.lib.polyu.edu.hk]

- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]

Technical Guide: Potassium 2-Isopropoxypyridine-3-Trifluoroborate

Topic: Potassium 2-isopropoxypyridine-3-trifluoroborate Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]

Stabilizing Labile Heterocycles for High-Fidelity Cross-Coupling

Executive Summary

In the architecture of modern drug discovery, the pyridine ring remains a privileged scaffold. However, functionalizing pyridines at the 3-position—particularly when flanked by an electron-donating 2-alkoxy group—presents a significant synthetic challenge.[1] The corresponding boronic acids are often plagued by rapid protodeboronation , rendering them unstable during storage and inefficient in palladium-catalyzed cross-coupling.[1]

This compound represents the "masked" solution to this instability.[1] By converting the Lewis-acidic boron atom into a coordinatively saturated, tetravalent [BF3]- species, this reagent arrests the protodeboronation pathway.[1] It serves as a robust, air-stable nucleophile that releases the active boronic acid species in situ only under specific hydrolytic conditions, ensuring high yields in Suzuki-Miyaura couplings.[1]

This guide details the chemical identity, synthesis, and mechanistic advantages of this reagent, providing a self-validating protocol for its application in medicinal chemistry.[1]

Chemical Identity & Specifications

While the potassium salt itself is a specialized catalog item often lacking a widely indexed CAS number in public databases, it is universally accessed via its stable parent precursors.

Core Identifiers

| Property | Specification |

| Compound Name | This compound |

| Parent Acid CAS | 1150114-42-3 (2-Isopropoxypyridine-3-boronic acid) |

| Parent Ester CAS | 848243-25-4 (Pinacol ester precursor) |

| Catalog Ref | BLD Pharm: BD00809566; Combi-Blocks: JN-6641 |

| Molecular Formula | C₈H₁₀BF₃KNO |

| Molecular Weight | 243.08 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Acetone, MeOH, H₂O; Insoluble in Et₂O, CH₂Cl₂ |

Structural Analysis

The 2-isopropoxy group provides two critical functions:

-

Steric Bulk: Modulates the conformation of the pyridine ring in the active site of target proteins.[1]

-

Lipophilicity: The isopropyl ether increases logP compared to methoxy analogs, potentially improving blood-brain barrier (BBB) permeability.[1]

Synthesis & Preparation

For researchers unable to source the salt directly, it can be synthesized in a single step from the commercially available boronic acid or pinacol ester. This protocol is based on the authoritative Molander Method .[1]

Reagents

-

Precursor: 2-Isopropoxypyridine-3-boronic acid (CAS: 1150114-42-3)[1][2][3][4]

-

Reagent: Potassium Bifluoride (KHF₂) [Caution: Corrosive, generates HF in situ][1]

-

Solvent: Methanol (MeOH) / Water (H₂O)[1]

Step-by-Step Protocol

-

Dissolution: Charge a polyethylene flask (glass etching risk) with the boronic acid (1.0 equiv) and MeOH (3 mL/mmol). Stir until fully dissolved.

-

Activation: Prepare a saturated solution of KHF₂ (3.5 equiv) in H₂O (approx. 4.5 M).

-

Addition: Add the KHF₂ solution dropwise to the boronic acid solution at 0°C.

-

Precipitation: Remove the ice bath and stir vigorously at room temperature for 15 minutes. The mixture will thicken as the potassium salt precipitates.[1]

-

Isolation: Concentrate the mixture in vacuo to remove MeOH. Filter the resulting aqueous slurry.[1]

-

Purification: Wash the solid cake with cold acetone (to remove organic impurities) and then minimal cold water (to remove excess KHF₂).[1]

-

Drying: Dry under high vacuum (0.1 mmHg) overnight to yield the pure trifluoroborate salt.

Figure 1: Synthetic pathway from labile boron precursors to the stable trifluoroborate salt.[1]

Mechanistic Utility: The "Slow Release" Strategy

The primary failure mode for 2-alkoxypyridine-3-boronic acids is protodeboronation .[1] The electron-rich nature of the ring at the C3 position facilitates protonolysis of the C-B bond, replacing the boron with a hydrogen atom before cross-coupling can occur.[1]

The Trifluoroborate Advantage

The trifluoroborate salt is not the active transmetallating species.[1] It acts as a reservoir.[1] Under the basic conditions of the Suzuki-Miyaura reaction (e.g., K₂CO₃, H₂O), the [R-BF3]- slowly hydrolyzes to the active R-B(OH)2 species.[1]

-

Rate Control: The hydrolysis rate matches the catalytic turnover rate.

-

Concentration: The steady-state concentration of the unstable boronic acid is kept low, minimizing the window for protodeboronation side reactions.[1]

Figure 2: The "Slow Release" mechanism preventing decomposition of the labile pyridine species.[1]

Experimental Protocol: Cross-Coupling

This protocol is optimized for heteroaryl chlorides, which are common partners in medicinal chemistry.

Reaction Setup

-

Scale: 0.5 mmol

-

Catalyst: Pd(dppf)Cl₂[1][5]·CH₂Cl₂ (5 mol%) — Robust for heteroaryl coupling.[1]

-

Base: Cs₂CO₃ (3.0 equiv) — Cesium promotes better solubility and hydrolysis rates than potassium carbonate.[1]

-

Solvent: Toluene / H₂O (3:[1]1) — Biphasic system is essential for trifluoroborate hydrolysis.[1]

Procedure

-

Charge: Add this compound (0.55 mmol), Aryl Chloride (0.50 mmol), Cs₂CO₃ (1.5 mmol), and Pd catalyst (0.025 mmol) to a vial.

-

Inert: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

-

Solvent: Add degassed Toluene (1.5 mL) and Water (0.5 mL) via syringe.

-

Heat: Stir vigorously at 80–95°C for 12–18 hours.

-

Workup: Cool to RT. Dilute with Ethyl Acetate.[1] Wash with water and brine.[1] Dry over MgSO₄.[1]

-

Validation: Analyze via LC-MS. Look for the product mass. If the starting aryl chloride remains but the boron species is gone, protodeboronation occurred (check pH/temperature).

References & Sourcing

-

Molander, G. A., & Canturk, B. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of Organic Chemistry, 74(3), 973–980. Link[1]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[1] Accounts of Chemical Research, 40(4), 275–286. Link[1]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1] Link

-

Commercial Precursor Source: 2-Isopropoxypyridine-3-boronic acid (CAS: 1150114-42-3).[1][2][3][4] Available from or .[1]

Sources

- 1. 1144573-61-4|Potassium trifluoro(6-methoxypyridin-3-yl)borate|BLD Pharm [bldpharm.com]

- 2. 1150114-42-3 Cas No. | 2-Isopropoxypyridine-3-boronic acid | Apollo [store.apolloscientific.co.uk]

- 3. Combi-Blocks [combi-blocks.com]

- 4. 2-Isopropoxypyridine-3-boronic acid | [frontierspecialtychemicals.com]

- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

Electronic Modulation of the Pyridine Core via Isopropoxy Substitution

Executive Summary

The incorporation of an isopropoxy (

Electronic Characterization: The Inductive-Resonance Paradox

The reactivity of isopropoxypyridine is defined by the competition between the electronegativity of the oxygen atom and the donation of its lone pair electrons into the

Hammett Parameters and Field Effects

The isopropoxy group is classified as an activating, ortho/para-directing group in benzene systems, but its behavior on the electron-deficient pyridine ring is position-dependent.[1]

| Parameter | Value (Approx.) | Electronic Implication |

| Hammett | -0.45 | Strong Resonance Donor (+R). Increases electron density at para positions. |

| Hammett | +0.10 | Weak Inductive Withdrawing (-I). Decreases density at meta positions. |

| Field Effect ( | +0.29 | Through-space electrostatic withdrawal. |

| Resonance Effect ( | -0.70 | Dominant donation into the |

Positional Influence on Basicity (pKa)

The position of the isopropoxy group drastically shifts the basicity of the pyridine nitrogen (

-

2-Isopropoxypyridine (

): The inductive effect (-I) dominates due to proximity to the nitrogen. Additionally, the lone pair on the exocyclic oxygen repels the nitrogen lone pair, destabilizing the protonated form. -

3-Isopropoxypyridine (

): The group is meta to the nitrogen. The resonance effect cannot effectively delocalize onto the nitrogen, leaving the weak inductive withdrawal to slightly lower basicity compared to pyridine. -

4-Isopropoxypyridine (

): Resonance dominates. The oxygen lone pair can delocalize directly onto the pyridine nitrogen, significantly increasing electron density and basicity.

Visualization: Resonance Flux

The following diagram illustrates the electron density flow, highlighting why the 2- and 4-positions differ so radically in basicity.

Figure 1: Vector analysis of electronic effects. The Green arrow represents resonance donation stabilizing the ring; the Red dotted line represents inductive withdrawal destabilizing the N-lone pair at the ortho position.

Reactivity Profile: Synthetic Handles

Directed Ortho Metalation (DoM)

The isopropoxy group is an excellent Directed Metalation Group (DMG).[1] It coordinates organolithium reagents (Complex Induced Proximity Effect - CIPE), directing deprotonation to the ortho position (C3).[1]

-

Why Isopropoxy? Unlike a methoxy group, the bulky isopropyl moiety protects the oxygen atom from nucleophilic attack by the alkyllithium base (

dealkylation), preventing the formation of lithium isopropoxide and alkylated pyridine byproducts.

Protocol: C3-Lithiation of 2-Isopropoxypyridine

Objective: Selective functionalization at the 3-position.

-

Preparation: Flame-dry a 3-neck flask under Argon. Charge with 2-isopropoxypyridine (1.0 equiv) and anhydrous THF (

). -

Cryogenics: Cool the solution to -78°C (Acetone/Dry Ice bath). Critical: Temperature control prevents nucleophilic attack on the ring.

-

Metalation: Add

-Butyllithium (1.1 equiv, 2.5M in hexanes) dropwise over 20 minutes.-

Observation: A color change (often yellow/orange) indicates formation of the lithiated species.

-

-

Incubation: Stir at -78°C for 1 hour to ensure complete lithiation.

-

Electrophile Trapping: Add the electrophile (e.g.,

, -

Quench: Allow to warm to RT and quench with saturated

.

Electrophilic Aromatic Substitution (EAS)

While pyridine is notoriously inert to EAS, the isopropoxy group activates the ring.

-

3-Isopropoxypyridine: Directs incoming electrophiles to the 2-position (ortho to alkoxy, alpha to nitrogen) and 6-position (para to alkoxy).

-

Mechanism: The intermediate sigma complex is stabilized by the oxygen lone pair.

Nucleophilic Aromatic Substitution ( )

The isopropoxy group is generally a poor leaving group compared to halides. However, in 2-isopropoxypyridine , the alkoxy group can be displaced by strong nucleophiles (amines, thiols) under high temperature or acid catalysis (protonation of oxygen makes it a better leaving group).[1]

Decision Matrix: Synthetic Pathways

This flowchart guides the selection of reaction conditions based on the desired functionalization site.

Figure 2: Synthetic divergence. The isopropoxy group enables access to C3 (DoM), C5 (EAS), or ipso-substitution (SNAr) depending on reagents.[1]

Pharmaceutical Implications[1][2][3][4]

Metabolic Stability (ADME)

The isopropoxy group is a common "soft spot" in drug metabolism.

-

O-Dealkylation: Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) readily oxidize the

-carbon of the isopropyl group. -

Mechanism: Hydroxylation at the methine carbon

Hemiacetal formation -

Mitigation: If metabolic half-life is too short, consider deuterating the methine proton (

or

Lipophilicity and Solubility

-

LogP: The isopropyl group adds significant lipophilicity (

vs H). This improves blood-brain barrier (BBB) penetration but decreases aqueous solubility. -

Solubility: Unlike the methoxy group, the steric bulk of the isopropyl group can disrupt crystal packing, potentially enhancing kinetic solubility despite the higher lipophilicity.

References

-

Hansch, C., & Leo, A. (1979).[1] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for Hammett

values). -

Snieckus, V. (1990).[2] Directed ortho metalation.[2][3][4][5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.[1] Link[1]

- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Source for DoM protocols and superbase conditions).

-

Barlin, G. B., & Perrin, D. D. (1966).[1] Dissociation constants in the pyridine series. Quarterly Reviews, Chemical Society, 20(1), 75-101.[1] Link[1]

-

Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology, 14(6), 611-650.[1] (Source for O-dealkylation mechanisms).[5][6] Link

Sources

Literature review of 3-pyridyl trifluoroborate derivatives

Optimizing Heteroaryl Cross-Coupling in Drug Discovery

Executive Summary

The incorporation of pyridine rings into drug scaffolds is a cornerstone of medicinal chemistry, yet the installation of the 3-pyridyl moiety via Suzuki-Miyaura cross-coupling has historically been plagued by instability. 3-Pyridyl boronic acids are prone to rapid protodeboronation and oxidative degradation. Potassium 3-pyridyl trifluoroborate (CAS 561328-69-6) offers a robust solution to this "heteroaryl problem." This guide details the mechanistic advantages, synthesis, and optimized coupling protocols for this reagent, providing a self-validating workflow for high-throughput and process chemistry.

The Heteroaryl Paradox: Stability vs. Reactivity

In organoboron chemistry, the electron-deficient nature of the pyridine ring creates a dichotomy. While the 3-position is electronically more similar to a phenyl ring than the 2- or 4-positions, it remains susceptible to base-catalyzed protodeboronation.

-

The Problem: Free 3-pyridyl boronic acids exist in an equilibrium with boroxines and various hydrates, making stoichiometry difficult to control. Under basic coupling conditions, the C-B bond is vulnerable to hydrolytic cleavage before transmetallation can occur.

-

The Solution: The trifluoroborate group (

) saturates the coordination sphere of boron, rendering the species nucleophilically inert until activated. This creates a "Slow-Release" mechanism where the active boronic acid is generated in situ at a rate that matches the catalytic turnover, suppressing side reactions.

Mechanistic Architecture: The Slow-Release Strategy

The success of 3-pyridyl trifluoroborate couplings relies on a delicate balance between hydrolysis and transmetallation.

2.1 The Competitive Landscape

-

Hydrolysis (Activation): The

salt reacts with base/water to release -

Transmetallation (Productive): The free boronic acid enters the Pd(II) catalytic cycle.

-

Protodeboronation (Destructive): The free boronic acid reacts with water/base to form Pyridine (

) and Boric Acid.

Key Insight: By limiting the concentration of free boronic acid (via the solubility constant of the trifluoroborate and controlled hydrolysis), the second-order protodeboronation pathway is minimized while the first-order transmetallation proceeds efficiently.

Figure 1: The "Slow-Release" kinetic reservoir mechanism preventing rapid decomposition.

Synthesis of Potassium 3-Pyridyl Trifluoroborate

While commercially available, in-house synthesis is often required for isotopically labeled analogs or specific derivatives.

Methodology: Lithium-Halogen Exchange followed by Boronation and Fluorination.[1]

Protocol 1: Synthesis from 3-Bromopyridine

-

Reagents: 3-Bromopyridine (1.0 equiv), Triisopropyl borate (1.2 equiv), n-BuLi (1.1 equiv), KHF2 (3.5 equiv).

-

Solvent: THF (anhydrous), Methanol/Water.

-

Step-by-Step:

-

Cool THF solution of triisopropyl borate and 3-bromopyridine to -78 °C.

-

Add n-BuLi dropwise (maintaining T < -70 °C). Note: Adding BuLi to the mixture of bromide and borate ("In-Situ Quench") prevents the unstable pyridyl-lithium intermediate from dimerizing.

-

Stir for 1 hour, then warm to room temperature.

-

Add saturated aqueous

(Caution: Glass etching possible; use plasticware if scaling up). -

Concentrate in vacuo to remove THF. The product precipitates as a white solid.

-

Purification: Recrystallize from Acetone/Ether.

-

QC Checkpoint (Self-Validation):

-

11B NMR (DMSO-d6): Signal should appear as a quartet at ~1-3 ppm (coupling to F). Absence of a broad singlet at ~28 ppm confirms no free boronic acid.

-

19F NMR: Doublet at ~-140 ppm.

Optimized Cross-Coupling Protocol (Suzuki-Miyaura)

The following protocol is optimized for coupling 3-pyridyl trifluoroborate with aryl chlorides/bromides. It utilizes the RuPhos ligand, which is critical for preventing catalyst deactivation by the pyridine nitrogen.

Critical Parameters

| Parameter | Choice | Rationale |

| Catalyst | Pd(OAc)2 (1-2 mol%) | Precursor to active Pd(0); cost-effective. |

| Ligand | RuPhos (2-4 mol%) | Bulky, electron-rich Buchwald ligand. Prevents Pd coordination to pyridine N; facilitates oxidative addition of chlorides. |

| Base | K2CO3 or Cs2CO3 (3.0 equiv) | Carbonates provide the necessary basicity for hydrolysis without triggering rapid protodeboronation (unlike hydroxides). |

| Solvent | Toluene/H2O (3:1) | Biphasic system is essential. Water is required for hydrolysis; Toluene solvates the organic electrophile. |

Protocol 2: General Coupling Procedure

-

Setup: Charge a reaction vial with:

-

Aryl Halide (1.0 mmol)

-

Potassium 3-pyridyl trifluoroborate (1.1 - 1.2 mmol)

- (3.0 mmol)

-

Pd(OAc)2 (0.02 mmol)

-

RuPhos (0.04 mmol)[2]

-

-

Degassing: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

-

Solvent Addition: Add degassed Toluene (3 mL) and Water (1 mL) via syringe.

-

Reaction: Heat to 85 °C - 95 °C with vigorous stirring for 12-18 hours. Vigorous stirring is crucial for the biphasic system.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water/brine. Dry organic phase over

. -

Analysis: Monitor conversion by LC-MS. The 3-pyridyl product will be distinct from the protodeboronated byproduct (pyridine).

Figure 2: Operational workflow for the cross-coupling of 3-pyridyl trifluoroborates.

Troubleshooting & Optimization

If yields are low (<50%), diagnose using the following logic:

-

Observation: High recovery of Aryl Halide, no Pyridine byproduct.

-

Cause: Hydrolysis failed. The trifluoroborate is too stable.

-

Fix: Increase water ratio (e.g., MeOH/H2O 1:1) or switch to a stronger base (

).

-

-

Observation: Low Aryl Halide, high Pyridine byproduct.

-

Cause: Protodeboronation is faster than Transmetallation.

-

Fix:

-

Increase catalyst loading (speed up transmetallation).

-

Lower temperature (slow down hydrolysis).

-

Switch to XPhos or SPhos ligands which may accelerate the oxidative addition step.

-

-

-

Observation: Homocoupling of Electrophile.

-

Cause: Oxidation of the Pd catalyst or presence of oxygen.

-

Fix: Rigorous degassing is non-negotiable.

-

Applications in Drug Development

The 3-pyridyl motif is a classic bioisostere for phenyl rings, improving water solubility and metabolic stability (lowering LogP).

-

Late-Stage Functionalization: Due to the stability of the

group, it can be carried through multi-step syntheses (e.g., peptide coupling, oxidations) and activated only in the final step. -

Fragment-Based Discovery: 3-pyridyl trifluoroborates are ideal for fragment libraries due to their indefinite shelf stability compared to boronic acids.

References

-

Molander, G. A., & Bio, M. (2002). "Palladium-Catalyzed Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates." Organic Letters, 4(11), 1867–1870. Link

-

Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 40(4), 275–286. Link

-

Billingsley, K., & Buchwald, S. L. (2007). "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Heteroaryl Boronic Acids." Journal of the American Chemical Society, 129(11), 3358–3366. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link

-

Dempsey, J. L., et al. (2023). "Charge-enhanced pyridyl trifluoroborate organocatalysts: crystal structures and reactivity." Acta Crystallographica Section C, 79. Link

Sources

Preserving Boron Integrity: A Technical Guide to Hygroscopic Organoboron Salts

Executive Summary

In the high-stakes environment of drug development, organoboron reagents—specifically potassium organotrifluoroborates (Molander salts) and boronic acid precursors—are ubiquitous. However, their perceived stability often leads to complacency. While kinetically more stable than their boronic acid counterparts, these salts are hygroscopic .

Moisture ingress does not merely lower the active mass; it triggers a hydrolytic cascade that alters stoichiometry, releases corrosive fluoride byproducts, and ultimately leads to protodeboronation (total loss of functionality). This guide moves beyond basic "keep it dry" advice, providing a mechanistic understanding of degradation and field-proven protocols for storage and validation.

Part 1: The Chemistry of Degradation

To preserve these reagents, one must understand how they fail. The degradation of potassium organotrifluoroborates (

The Hydrolytic Cascade

Unlike MIDA boronates, which are hydrolytically stable under neutral conditions, trifluoroborates exist in an equilibrium with their boronic acid forms. Moisture pushes this equilibrium to the right.

-

Phase 1: Hygroscopic Error. The salt absorbs atmospheric water. The chemical structure is intact, but the molecular weight used for stoichiometric calculations is now incorrect.

-

Phase 2: Hydrolysis. Water attacks the boron center, displacing fluoride. This releases

and -

Phase 3: Glass Etching & Autocatalysis. The released fluoride reacts with borosilicate glass, acting as a "fluoride sink" that drives the equilibrium further toward decomposition.

-

Phase 4: Protodeboronation. The resulting boronic acid, now free, is susceptible to C-B bond cleavage, especially in heteroaromatic systems.

Visualization: The Degradation Pathway

Caption: The moisture-driven cascade from stable salt to inactive hydrocarbon. Note the role of glass etching as a thermodynamic sink.

Part 2: Material Classification & Storage Infrastructure

Not all organoboron salts require the same rigor.[1] We categorize them into three stability tiers to optimize storage resources.

Stability Tiers

| Tier | Characteristics | Examples | Storage Requirement |

| Tier 1: High Stability | Non-hygroscopic, air-stable indefinitely. | MIDA Boronates, Simple Aryl Trifluoroborates (e.g., Phenyl- | Shelf/Desiccator. Ambient temp. Standard glass vials. |

| Tier 2: Hygroscopic | Absorbs water rapidly; hydrolysis is slow but stoichiometry drifts. | Alkyl Trifluoroborates, Cyclopropyl- | Desiccated Fridge. Tightly sealed + Parafilm. Re-validate MW before use. |

| Tier 3: Labile | Hygroscopic AND prone to rapid protodeboronation upon hydrolysis. | 2-Pyridyl- | Glovebox/Freezer. -20°C. Inert atmosphere essential. Plastic containers preferred. |

The "Cold Chain" Infrastructure

1. Temperature Control (-20°C vs. 4°C)

-

Why: Hydrolysis is an endergonic process; lower temperatures kinetically inhibit the B-F bond cleavage.

-

Protocol: Store Tier 3 reagents in a freezer.

-

Critical Warning: Never open a cold bottle immediately. Cold glass acts as a condenser for atmospheric moisture.

-

Rule: Allow reagent bottles to warm to room temperature (approx. 30-60 mins) inside a desiccator or hood before breaking the seal.

-

2. Container Material (The Glass Paradox)

-

Insight: As noted in the degradation mechanism, hydrolyzing trifluoroborates release HF.

-

Recommendation: For long-term storage of expensive Tier 3 salts, transfer them to Polypropylene (PP) or HDPE vials . This prevents the "fluoride sink" effect where the glass container accelerates the decomposition of its own contents.

3. Desiccation Strategy

-

Primary: Vacuum desiccator with Phosphorous Pentoxide (

) or indicating Drierite. -

Secondary: For fridge storage, place the reagent vial inside a larger jar containing a layer of desiccant (the "Russian Doll" method).

Part 3: Handling Protocols

Protocol A: The Inert Weighing Workflow (Benchtop)

For Tier 2/3 reagents when a glovebox is unavailable.

Objective: Minimize exposure to humidity during the critical weighing phase.

-

Preparation:

-

Equip a balance with a "Draft Shield" or place it inside a localized containment hood.

-

Prepare a stream of dry Nitrogen (

) via a funnel inverted over the balance pan (do not disturb the reading).

-

-

The "Warm-Up":

-

Remove reagent from cold storage.

-

Wipe the outside of the container to remove condensation.

-

Wait 45 minutes (or until container is ambient to touch).

-

-

The Transfer:

-

Flush the receiving vessel (flask) with

for 30 seconds. -

Open the reagent bottle under the inverted

funnel. -

Rapidly transfer the approximate amount to a weighing boat (or directly to the tared flask if precision allows).

-

Immediately recap the stock bottle and wrap the cap junction with Parafilm.[2]

-

-

The Purge:

-

Flush the reaction flask with

immediately after addition.

-

Protocol B: Quantitative NMR (qNMR) Purity Assay

The only self-validating method to determine "Effective Molecular Weight" (EMW).

Objective: Determine the exact purity (wt%) of a hydrated salt to correct stoichiometry.

Reagents:

-

Internal Standard (IS): 1,3,5-Trimethoxybenzene (High purity, non-volatile, distinct singlet at ~6.1 ppm).

-

Solvent: DMSO-

(Solubilizes both organic and inorganic components; minimizes exchange broadening).

Workflow:

-

Weighing: Accurately weigh ~10-15 mg of the Organoboron sample (

) and ~5-10 mg of Internal Standard ( -

Dissolution: Add 0.6 mL DMSO-

. Vortex until fully dissolved. -

Acquisition:

-

Pulse delay (

): ≥ 30 seconds (Essential for full relaxation of protons). -

Scans: 8 or 16.

-

Spectral Width: -2 to 14 ppm.

-

-

Processing:

-

Phase and baseline correct manually.

-

Integrate the IS singlet (set to defined value based on protons, e.g., 3H).

-

Integrate the characteristic reagent peak (e.g., aromatic protons).

-

Calculation:

Decision Matrix:

-

Purity > 95%: Use as is.

-

Purity 80-95%: Adjust stoichiometry using Effective Molecular Weight (

). -

Purity < 80%: Recrystallize or discard (risk of catalytic poisoning).

Part 4: Logical Workflow for Storage Decisions

Caption: Decision matrix for triaging incoming boron reagents based on chemical stability risks.

References

-

Molander, G. A., & Ellis, N. (2003). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[5] Accounts of Chemical Research.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.[6]

-

Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society.[6]

-

Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Angewandte Chemie International Edition.

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of Potassium 2-isopropoxypyridine-3-trifluoroborate

[1]

Introduction & Mechanistic Rationale

The "2-Pyridyl Problem"

Pyridine-3-boronic acids substituted at the 2-position with electron-donating groups (like isopropoxy) are notoriously unstable.[1] The electron-rich nature of the ring facilitates rapid protodeboronation (C-B bond cleavage) under the basic conditions required for Suzuki coupling.[1] The 2-isopropoxy group, while providing steric bulk, also increases electron density at the C3 position, accelerating this decomposition.

The Trifluoroborate Solution: "Slow Release" Strategy

This compound serves as a bench-stable surrogate.[1] It is not the active transmetallating species. Instead, it acts as a reservoir that slowly hydrolyzes in situ to release the active boronic acid (or boronate) in low, controlled concentrations.

Key Advantage: By keeping the standing concentration of the unstable boronic acid low, the rate of the desired cross-coupling (Catalytic Cycle) outcompetes the rate of protodeboronation (Decomposition).

Mechanistic Pathway

The reaction relies on a base-promoted hydrolysis equilibrium:[1]

-

Hydrolysis:

-

Transmetallation: The free

enters the Pd-catalytic cycle.[1]

Figure 1: The "Slow Release" strategy minimizes the standing concentration of the unstable boronic acid, favoring cross-coupling over decomposition.

Optimized Reaction Conditions

The following conditions are established based on Molander's extensive work with heteroaryl trifluoroborates and are optimized for 2-alkoxypyridine derivatives.

Method A: The "Gold Standard" (General Purpose)

Recommended for coupling with Aryl Bromides and Activated Aryl Chlorides .

| Component | Recommendation | Role |

| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ (2–5 mol%) | Robust, air-stable catalyst; excellent for heteroaryl couplings. |

| Ligand | (Included in catalyst) | dppf bite angle is optimal for reductive elimination. |

| Base | Cs₂CO₃ (3.0 equiv) | Cesium promotes solubility and efficient hydrolysis of the BF3K salt. |

| Solvent | Toluene / Water (3:1) | Biphasic system is critical. Water enables hydrolysis; Toluene solubilizes the halide. |

| Temp | 80 °C – 100 °C | High temperature ensures efficient hydrolysis and transmetallation. |

| Time | 4 – 24 Hours | Monitor by LCMS. |

Method B: High-Performance (Sterically Hindered/Chlorides)

Recommended for Unactivated Aryl Chlorides or Sterically Hindered partners (e.g., ortho-substituted).[1]

| Component | Recommendation | Role |

| Catalyst | XPhos Pd G4 (2–3 mol%) | Pre-catalyst ensures rapid activation.[1] XPhos is electron-rich and bulky, facilitating oxidative addition and reductive elimination.[1] |

| Base | K₂CO₃ (3.0 equiv) | Standard base for XPhos systems. |

| Solvent | THF / Water (10:1) | Homogeneous or semi-homogeneous mix. |

| Temp | 80 °C | Mild heating is usually sufficient. |

Detailed Experimental Protocol

Safety Precaution

-

HF Generation: Hydrolysis of trifluoroborates generates fluoride ions. While typically managed by the glass vessel in small scales, avoid acidification of the reaction mixture which could generate HF gas.

-

Pyridine Toxicity: Handle all pyridine derivatives in a fume hood.

Step-by-Step Procedure (Method A)

-

Setup: To a reaction vial (microwave vial or round-bottom flask) equipped with a magnetic stir bar, add:

-

Solvent Addition:

-

Add Toluene and Water in a 3:1 ratio (Concentration ~0.1 M to 0.2 M with respect to the halide).

-

Example: For 1.0 mmol scale, use 3.0 mL Toluene and 1.0 mL Water.

-

-

Degassing (Crucial):

-

Seal the vial and purge with Argon or Nitrogen for 5–10 minutes (sparging) or use 3 cycles of vacuum/backfill. Oxygen poisons the catalyst and promotes homocoupling/oxidation.

-

-

Reaction:

-

Heat the mixture to 90 °C with vigorous stirring. The biphasic mixture requires fast stirring to ensure phase transfer.

-

Run for 12–18 hours.

-

-

Workup:

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (EtOAc) and water.

-

Separate phases. Extract the aqueous layer 2x with EtOAc.

-

Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.

-

-

Purification:

-

Purify via Silica Gel Chromatography. (Note: Pyridine products can streak; add 1% Triethylamine to the eluent if necessary).

-

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Low Conversion (Halide remains) | Hydrolysis of BF3K is too slow.[1] | Increase water ratio (e.g., to 1:1).[4] Switch to Cs₂CO₃ if using K₂CO₃. Increase Temp to 100°C. |

| Protodeboronation (2-isopropoxypyridine formed) | Hydrolysis is too fast (Boronic acid accumulates and decomposes).[1] | Reduce water (Try 10:1 Toluene/Water).[2] Switch to a weaker base (K₃PO₄). Lower Temp to 70°C. |

| Homocoupling of Halide | Oxygen present in system.[3] | Improve degassing technique. Ensure solvents are sparged. |

| Product Streaking on TLC | Pyridine nitrogen interacting with silica. | Add 1–5% Et₃N or 1% MeOH to the eluent. |

Decision Logic for Conditions

Use this flowchart to select the starting conditions based on your coupling partner.

Figure 2: Protocol selection guide based on electrophile reactivity.

References

-

Molander, G. A.; Petrillo, D. E. "Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates." Org.[5] Lett.2008 , 10, 1795–1798. Link[1]

- Establishes the robust Toluene/Water/Cs2CO3 conditions for sensitive trifluorobor

-

Molander, G. A.; Biolatto, B. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates."[1] J. Org. Chem.2003 , 68, 4302–4314. Link[1]

- Foundational text on heteroaryl trifluorobor

-

Lennox, A. J. J.; Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling."[1] Chem. Soc. Rev.2014 , 43, 412–443. Link

- Detailed review of the "slow release" mechanism and protodeboronation p

-

Darses, S.; Genet, J. P. "Potassium Organotrifluoroborates: New Perspectives in Organic Chemistry." Chem. Rev.2008 , 108, 288–325. Link[1]

Sources

- 1. 1144573-61-4|Potassium trifluoro(6-methoxypyridin-3-yl)borate|BLD Pharm [bldpharm.com]

- 2. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Protodeboronation - Wikipedia [en.wikipedia.org]

Application Note: High-Efficiency Palladium-Catalyzed Cross-Coupling of Pyridine Trifluoroborates

Part 1: Executive Summary & Strategic Rationale

The cross-coupling of pyridine derivatives is a cornerstone of modern drug discovery, yet it remains operationally challenging. Traditional pyridine boronic acids are notoriously unstable; they suffer from rapid protodeboronation (hydrolytic cleavage of the C-B bond) and can poison palladium catalysts via non-productive coordination of the pyridine nitrogen.

Potassium organotrifluoroborates (

This guide details the "Slow-Release Strategy," a methodology that gears the rate of hydrolysis to the rate of the catalytic cycle.[2][3][4] By keeping the standing concentration of the unstable boronic acid low, we minimize side reactions while maintaining high catalytic turnover.

Part 2: Mechanistic Insight[5]

The "Slow-Release" Hypothesis

The success of trifluoroborate coupling relies on an equilibrium between the stable salt and the active boronic acid. This process is base-mediated and requires water.

-

If hydrolysis is too fast: The concentration of free boronic acid spikes, leading to protodeboronation (especially in 2-pyridyl systems).

-

If hydrolysis is too slow: The catalytic cycle stalls, leading to catalyst decomposition or homocoupling of the electrophile.

Visualization: The Kinetic Gearing

The following diagram illustrates the critical "Just-in-Time" supply chain of the active species.

Caption: The "Slow-Release" mechanism. Hydrolysis (blue arrow) must be slower than or equal to Transmetallation (green arrow) to prevent accumulation and decomposition (red dotted path).

Part 3: Critical Parameters & Optimization

Ligand Selection: The Buchwald Factor

For pyridine couplings, electron-rich, bulky biaryl phosphines are non-negotiable. They facilitate oxidative addition and, more importantly, prevent the pyridine nitrogen from binding to the Pd center (catalyst poisoning).

| Ligand | Application Scope | Recommendation |

| XPhos | General purpose; excellent for 2-pyridyl coupling. | Primary Choice |

| RuPhos | Ideal for electron-poor halides and sterically hindered partners. | Secondary Choice |

| SPhos | Good for high stability, but XPhos often outperforms in heteroaryl-heteroaryl coupling. | Alternative |

| PPh3 | DO NOT USE. Insufficient steric bulk; leads to catalyst poisoning. | Avoid |

The Base/Solvent System

The choice of base dictates the hydrolysis rate.

-

Carbonates (

, -

Hydroxides (

, -

Solvent: A biphasic mixture is mandatory . Toluene/Water (3:1) or CPME/Water (3:1) are standard.[5] The water phase solubilizes the inorganic fluoride byproducts, driving the equilibrium forward.

Part 4: Standard Operating Procedure (SOP)

Protocol: Cross-Coupling of Potassium 2-Pyridine Trifluoroborate with Aryl Bromides. Scale: 1.0 mmol.

Materials

-

Electrophile: Aryl Bromide (1.0 equiv, 1.0 mmol)

-

Nucleophile: Potassium 2-pyridyl trifluoroborate (1.2 equiv, 1.2 mmol)

-

Catalyst Source: Palladium(II) Acetate (

) (2 mol%, 4.5 mg) -

Ligand: XPhos (4 mol%, 19 mg) or RuPhos (4 mol%, 18.7 mg)

-

Base: Cesium Carbonate (

) (3.0 equiv, 977 mg) -

Solvent: Toluene (4 mL) and Deionized Water (1 mL) - Degassed

Workflow Diagram

Caption: Operational workflow for the coupling of pyridine trifluoroborates.

Detailed Steps

-

Vessel Prep: Use a reaction vial with a Teflon-lined screw cap. While glass etching by fluoride is a theoretical concern, standard borosilicate glass is acceptable for single-use synthesis.

-

Solids Addition: Add the Aryl Bromide, Pyridine Trifluoroborate,

,-

Note: If using a liquid Aryl Bromide, add it after the solvent.

-

-

Inert Atmosphere: Cap the vial and purge with Argon or Nitrogen for 5 minutes (or use a glovebox).

-

Solvent Addition: Add the degassed Toluene and Water via syringe through the septum.

-

Reaction: Place in a pre-heated block at 85°C . Vigorous stirring is critical to ensure phase transfer between the aqueous base and organic reactants.

-

Monitoring: Check by LCMS at 2 hours. If the remaining bromide is >20%, continue heating up to 24 hours.

-

Success Marker: Appearance of the product mass.[6]

-

Failure Marker: Appearance of Pyridine (M+H = 80 for unsubstituted) indicates protodeboronation.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL). Separate phases. Wash the organic layer with water and brine. Dry over

, filter, and concentrate.

Part 5: Representative Data & Troubleshooting

Comparative Stability Data

The following table highlights why Trifluoroborates are superior for 2-pyridyl couplings compared to Boronic Acids.

| Substrate Class | Precursor Type | Catalyst System | Yield (%) | Major Byproduct |

| 3-Pyridyl | Boronic Acid | Pd(PPh3)4 | 45% | Homocoupling |

| 3-Pyridyl | Trifluoroborate | Pd(OAc)2 / XPhos | 92% | None |

| 2-Pyridyl | Boronic Acid | Pd(OAc)2 / XPhos | <10% | Protodeboronation (Pyridine) |

| 2-Pyridyl | Trifluoroborate | Pd(OAc)2 / XPhos | 81% | Trace Protodeboronation |

Troubleshooting Guide

Problem: Low Conversion, Starting Material Remains.

-

Cause: Catalyst poisoning or insufficient hydrolysis.

-

Solution: Ensure the ligand:Pd ratio is at least 2:1 (preferably 3:1 for Buchwald ligands). Increase temperature to 100°C to accelerate hydrolysis. Ensure water is present (essential for the

conversion).

Problem: Full Consumption of Halide, No Product (Dehalogenation).

-

Cause:

-hydride elimination or solvent participation. -

Solution: Switch solvent from Toluene to CPME (Cyclopentyl methyl ether) or Dioxane.

Problem: High Protodeboronation (Pyridine formation).

-

Cause: Hydrolysis is too fast; "Active Zone" concentration is too high.

-

Solution: Switch base from

to

Part 6: References

-

Molander, G. A., & Petrillo, D. E. (2008).[7] Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates.[7][8] Organic Letters, 10(9), 1795–1798.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441.

-

BenchChem Technical Support. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Fluoropyridine-3-boronic Acid. BenchChem.[6][9][10]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

Sources

- 1. Potassium Trifluoroborate Salts [sigmaaldrich.com]

- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 8. pure.ed.ac.uk [pure.ed.ac.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Precision Arylation of 2-Isopropoxypyridine-3-trifluoroborate via Suzuki-Miyaura Coupling

Executive Summary

The 2-isopropoxypyridine-3-yl moiety is a critical pharmacophore in drug discovery, serving as a masked precursor to 3-aryl-2-pyridones (via acid-mediated dealkylation) and a lipophilic scaffold in kinase inhibitors. However, the direct arylation of this system is complicated by the inherent instability of 2-heteroaryl boron species toward protodeboronation and the potential for catalyst poisoning by the pyridine nitrogen.

This guide details a robust protocol for the Suzuki-Miyaura cross-coupling of potassium (2-isopropoxypyridine-3-yl)trifluoroborate . Unlike its boronic acid counterpart, the trifluoroborate salt offers superior shelf-stability and utilizes a "slow-release" mechanism to maintain low steady-state concentrations of the active boronic acid, thereby minimizing decomposition pathways.

Mechanistic Principles & Causality

The "Slow-Release" Strategy

The primary failure mode for 2-substituted pyridine boronates is protodeboronation , where the C-B bond is cleaved by water/base before transmetallation can occur.

-

Problem: Free boronic acids (

) in the 2-pyridyl series are highly susceptible to hydrolysis, generating the unreactive protonated heterocycle ( -

Solution: The trifluoroborate (

) is catalytically inert. It exists in equilibrium with the active boronic acid only in the presence of a base and water. By controlling the biphasic solvent system (e.g., Toluene/H

Catalyst Selection[1]

-

Pd(dppf)Cl

: The "workhorse" catalyst. The large bite angle of the dppf ligand facilitates reductive elimination, while the ferrocenyl backbone provides robustness. -

RuPhos / XPhos Pd G3: For sterically encumbered or electron-poor aryl halides. These bulky, electron-rich Buchwald ligands prevent the pyridine nitrogen from coordinating to the Pd center (catalyst poisoning).

Mechanistic Pathway Diagram

Figure 1: The "Slow-Release" mechanism prevents saturation of unstable boronic acid, minimizing protodeboronation.

Experimental Protocol

Materials & Reagents

| Component | Reagent | Equiv.[1][2][3] | Role |

| Nucleophile | Potassium (2-isopropoxypyridine-3-yl)trifluoroborate | 1.05 - 1.2 | Coupling partner (stable source). |